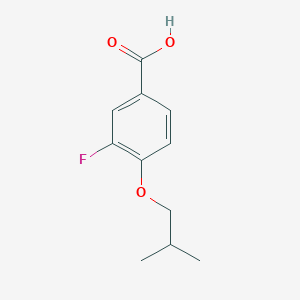

6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine

Vue d'ensemble

Description

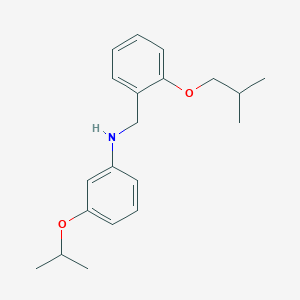

6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H9ClN4 . It has a molecular weight of 220.66 .

Synthesis Analysis

The synthesis of pyridazin compounds, such as 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine can be represented by the SMILES notation:c1cc(nnc1NCc2ccncc2)Cl .

Applications De Recherche Scientifique

Antimicrobial Activity

Pyridazinone derivatives have been recognized for their antimicrobial properties. The structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine allows for potential activity against various bacterial and fungal pathogens. This could lead to the development of new antibiotics or antifungal agents, particularly important in the era of increasing antibiotic resistance .

Anticancer Properties

Some pyridazinone derivatives exhibit anticancer activities. The presence of the pyridazinone ring in 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine suggests it may be useful in designing drugs targeting specific cancer cell lines. Research into its efficacy against human tumor cell lines could reveal its potential as a chemotherapeutic agent .

Cardiovascular Drug Development

The modification of the pyridazinone ring has led to compounds with significant cardiovascular effects. As such, 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine could be a candidate for the development of new cardiovascular drugs, potentially offering treatments for conditions like hypertension .

Anti-Inflammatory and Analgesic Effects

Pyridazinone derivatives are known for their anti-inflammatory and analgesic effects. This compound could be explored for its potential to reduce inflammation and pain, which would be beneficial in treating chronic inflammatory diseases and pain management .

Antidiabetic Activity

Recent studies have indicated that pyridazinone derivatives may have antidiabetic properties. Investigating the effects of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine on blood sugar levels and insulin sensitivity could open up new avenues for diabetes treatment .

Anticonvulsant Uses

The pyridazinone scaffold has been associated with anticonvulsant activities. Research into the use of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine for the treatment of epilepsy or other seizure disorders could prove to be a significant application of this compound .

Anti-Asthmatic and Antiallergic Potential

Given the history of pyridazinone derivatives in treating bronchial asthma and allergies, this compound could be studied for its effectiveness in these areas. It may contribute to the development of new therapies for respiratory conditions .

Agrochemical Applications

Beyond pharmaceuticals, pyridazinone derivatives like 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine have been used in agrochemicals. Its potential as a herbicide or pesticide could be explored, contributing to the agricultural industry .

Propriétés

IUPAC Name |

6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8/h1-6H,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTORCMYWYDDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NCC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651965 | |

| Record name | 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine | |

CAS RN |

1042499-95-5 | |

| Record name | 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)

![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)

![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)